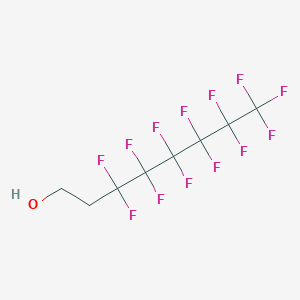

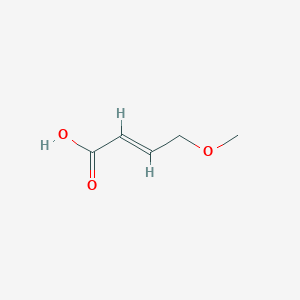

(E)-4-methoxybut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of (E)-4-methoxybut-2-enoic acid and related compounds involves several chemical reactions, including enantioselective hydrogenation and catalytic transformations. For instance, the enantioselective hydrogenation of related methoxy-containing unsaturated acids to key intermediates showcases the importance of stereochemistry in the synthesis process (Andrushko et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to (E)-4-methoxybut-2-enoic acid has been characterized through X-ray crystallography, demonstrating the significance of intramolecular and intermolecular interactions in stabilizing these molecules. These studies highlight the role of methoxy groups in contributing to molecular stability through interactions such as hydrogen bonding and π-π stacking (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (E)-4-methoxybut-2-enoic acid and its analogs often explore the reactivity of the methoxy and carboxylic acid functionalities. For example, studies on the stereoselective synthesis of related compounds emphasize the versatility of these functional groups in organic synthesis (Li et al., 2006).

Physical Properties Analysis

The physical properties of (E)-4-methoxybut-2-enoic acid derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and synthesis. The characterization of these properties often involves spectroscopic techniques and thermal analysis (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties of (E)-4-methoxybut-2-enoic acid, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its applications in synthetic chemistry. Investigations into its reactions with different substrates and under various conditions provide insights into its chemical behavior and potential uses (Pimenova et al., 2003).

Aplicaciones Científicas De Investigación

-

Biomedicine

- Application : “(E)-4-methoxybut-2-enoic acid” is used in the hydrophobic modification of polysaccharides for the construction of micelles . These micelles are used in nanomedicine delivery technology, which plays an important role in modern medicine .

- Methods : The main chain of polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .

- Results : This application has shown good therapeutic effects in scientific research .

-

Clinical Research

- Application : “(E)-4-methoxybut-2-enoic acid” might be used in the analysis of clinical notes for research purposes .

- Methods : ChatGPT, an artificial intelligence (AI) chatbot, was used to analyze more than 700 sets of pathology notes for lung cancer patients to find the major features of primary tumors, whether lymph nodes were involved, and the cancer stage and subtype .

- Results : The average accuracy of ChatGPT to make these determinations was 89%, based on reviews by human readers .

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here.

Direcciones Futuras

This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound.

For a specific compound, these details would be gathered from scientific literature. If you have a different compound in mind or need information on a specific aspect of “(E)-4-methoxybut-2-enoic acid”, feel free to ask!

Propiedades

IUPAC Name |

(E)-4-methoxybut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJKRWXDNYZASL-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

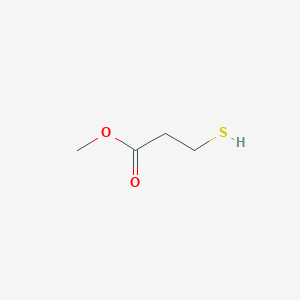

COCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-methoxybut-2-enoic acid | |

CAS RN |

63968-74-1 |

Source

|

| Record name | (2E)-4-methoxybut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.